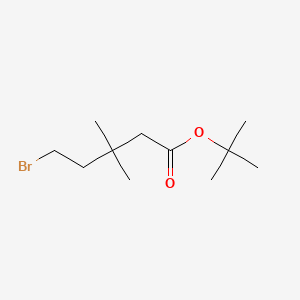

Tert-butyl 5-bromo-3,3-dimethylpentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 5-bromo-3,3-dimethylpentanoate is an organic compound with the molecular formula C11H21BrO2. It is a brominated ester, characterized by the presence of a tert-butyl group and a bromine atom attached to a pentanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-3,3-dimethylpentanoate typically involves the esterification of 5-bromo-3,3-dimethylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-3,3-dimethylpentanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of substituted pentanoates.

Reduction: Formation of 5-bromo-3,3-dimethylpentanol.

Oxidation: Formation of 5-bromo-3,3-dimethylpentanoic acid.

Scientific Research Applications

Tert-butyl 5-bromo-3,3-dimethylpentanoate is a chemical compound with scientific research applications, particularly as an intermediate in synthesizing pharmaceuticals like Gemfibrozil .

Relevant Compounds and Applications

- Gemfibrozil: this compound is used in the preparation of Gemfibrozil, a drug used to treat hyperlipidemias . Gemfibrozil is effective in elevating blood serum levels of high-density lipoproteins while simultaneously lowering the levels of low-density serum lipoproteins .

- 5-Bromo-2,2-dimethyl-pentanoic acid isobutyl ester: This compound is a key intermediate of Gemfibrozil, and an improved process for its preparation involves using a radical initiator in an environmentally friendly and commercially viable manner to achieve high yield and purity .

- Substituted phenoxyalkanoic acids: These acids, including gemfibrozil, regulate blood lipid levels and possess utility as agents for the treatment or prevention of arteriosclerosis .

Processes for Preparation

An improved two-step process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil) regularly affords gemfibrozil in overall yields .

One process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid involves:

- Reacting a lower alkyl ester of 2-methylpropanoic acid with an alkali metal salt of a di-(lower alkyl)amine in a polar aprotic organic solvent to produce an alkali metal salt. This is then reacted with a 1,3-dihalopropane selected from 1-bromo-3-chloropropane and 1,3-dibromopropane at a temperature above about -20°C to produce an intermediate .

- Reacting the intermediate with an alkali metal salt of 2,5-dimethylphenol to produce 5-(2,5-dimethylphenoxy-2,2-dimethylpentanoic acid in yields greater than .

Another improved process for preparing 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester involves :

- Optionally, treating the crude compound with acid .

- Obtaining a pure compound . The solvent used can be an organic solvent, aliphatic hydrocarbons, aromatic hydrocarbons, ethereal solvents, halogen-containing solvents, or a mixture thereof. Examples include hexane, cyclohexane, n-heptane, pentane, ether, toluene, carbon tetrachloride, benzene, dioxane, tetrahydrofuran (THF), or acetic acid . The brominating reagent used is hydrogen bromide (HBr), preferably hydrogen bromide in acetic acid, and the reaction is carried out at a temperature between 0°C to -10°C .

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3,3-dimethylpentanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl and bromine substituents, which influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but contains a pyridine ring.

Tert-butyl 5-bromo-3-methoxypyridin-2-ylcarbamate: Contains a methoxy group and a pyridine ring.

Tert-butyl 5-bromo-2,3-difluorophenylcarbamate: Contains difluorophenyl and carbamate groups.

Uniqueness

Tert-butyl 5-bromo-3,3-dimethylpentanoate is unique due to its specific combination of a tert-butyl group, a bromine atom, and a pentanoate backbone. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Biological Activity

Tert-butyl 5-bromo-3,3-dimethylpentanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H17BrO2. Its structure features a tert-butyl group and a bromo substituent on a pentanoate backbone, which is crucial for its biological activity. The compound is classified under esters, which are known for their diverse biological roles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures may act as inhibitors for various methyltransferases, such as betaine-homocysteine methyltransferase (BHMT), which plays a significant role in homocysteine metabolism. Inhibitors of BHMT can potentially impact metabolic pathways related to cardiovascular health and neurological functions .

Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications in the alkyl chain and halogen substituents significantly affect the potency of these compounds as enzyme inhibitors. For instance, the presence of a bromine atom at the 5-position enhances binding affinity to the active site of BHMT compared to its non-brominated counterparts. The introduction of bulky groups like tert-butyl at specific positions can also improve selectivity and reduce off-target effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits inhibitory activity against BHMT with an IC50 value in the nanomolar range. This level of potency suggests significant potential for therapeutic applications in conditions characterized by elevated homocysteine levels, such as cardiovascular diseases and certain neurodegenerative disorders .

Case Study 1: Cardiovascular Health

A study investigated the effects of various BHMT inhibitors, including this compound, on homocysteine levels in animal models. Results indicated that administration of this compound led to a significant reduction in plasma homocysteine levels, suggesting its potential role in cardiovascular protection through modulation of methylation processes .

Case Study 2: Neurological Implications

Another case study focused on the neuroprotective effects of BHMT inhibition in models of Alzheimer's disease. The findings revealed that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent in neurodegenerative conditions .

Summary of Key Findings

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Long-term studies focusing on pharmacokinetics, toxicity profiles, and clinical applications will be essential for advancing this compound toward therapeutic use.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to prepare tert-butyl 5-bromo-3,3-dimethylpentanoate?

- Methodological Answer : The compound can be synthesized via bromination of tert-butyl 5-hydroxy-3,3-dimethylpentanoate using reagents like PBr₃ or HBr in anhydrous conditions. Optimization includes controlling reaction temperature (0–25°C) to minimize side reactions (e.g., elimination). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or diastereomers . Confirm purity using GC-MS or HPLC (>95%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for tert-butyl groups at δ 1.2–1.4 ppm (9H, singlet) and methyl groups at δ 1.0–1.1 ppm (6H, doublet for geminal dimethyl). The brominated CH₂ group appears as a triplet near δ 3.4–3.6 ppm (coupling with adjacent CH₂).

- ¹³C NMR : Tert-butyl carbons at ~27–29 ppm; carbonyl (C=O) at ~170 ppm.

- MS : Molecular ion [M+H]⁺ at m/z 279 (C₁₁H₂¹BrO₂⁺) with isotopic peaks for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Q. What are common reaction pathways for this compound in organic synthesis?

- Methodological Answer : The bromine atom serves as a leaving group for nucleophilic substitution (e.g., SN2 with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). For Suzuki coupling, use Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2 eq.), and DMF/H₂O (3:1) at 80°C . Monitor reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/EA 4:1).

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity and stereochemical outcomes of this compound?

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. For reproducibility:

- Use freshly distilled PBr₃ to avoid hydrolysis.

- Pre-dry solvents (e.g., THF over molecular sieves).

- Compare reaction scales: Microscale (1 mmol) may show lower yields due to surface adsorption; optimize for 5–10 mmol .

- Validate by replicating literature protocols with exact conditions (e.g., inert atmosphere, heating rate) .

Q. What computational methods are suitable to predict the stability and reaction mechanisms involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for substitution reactions. Include solvent effects (e.g., PCM model for DMF) to improve accuracy .

- MD Simulations : Analyze tert-butyl group dynamics in solution (e.g., GROMACS with OPLS-AA force field) to predict crystallization-driven conformational changes .

Properties

Molecular Formula |

C11H21BrO2 |

|---|---|

Molecular Weight |

265.19 g/mol |

IUPAC Name |

tert-butyl 5-bromo-3,3-dimethylpentanoate |

InChI |

InChI=1S/C11H21BrO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12/h6-8H2,1-5H3 |

InChI Key |

BSZHVIHSUDKWPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.